4-Bromo-2-nitrobenzaldehyde
Overview
Description
4-Bromo-2-nitrobenzaldehyde is a chemical compound that has been the subject of various research studies due to its potential applications in different fields such as medicine, agriculture, and organic synthesis. The compound is characterized by the presence of a bromine atom and a nitro group attached to a benzaldehyde core.
Synthesis Analysis
The synthesis of 4-Bromo-2-nitrobenzaldehyde has been explored through different methods. One approach involves a regioselective bromine/lithium exchange in 2,5-dibromo-1-nitrobenzene, leading to the formation of the compound with high yield and without the formation of isomeric aldehydes . Another study reported the synthesis of substituted 2-bromobenzaldehydes, which could potentially include 4-Bromo-2-nitrobenzaldehyde, using a palladium-catalyzed ortho-bromination of benzaldehydes . Additionally, a green synthesis method has been developed for a Schiff base compound derived from 4-Bromo-2-nitrobenzaldehyde, highlighting the use of environmentally friendly synthesis techniques .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-nitrobenzaldehyde and its derivatives has been elucidated using various spectroscopic techniques such as X-ray diffraction (XRD), infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. For instance, the Schiff base compound derived from 4-Bromo-2-nitrobenzaldehyde was found to have a monoclinic crystal structure . In another study, the molecular structure and properties of a related compound, 2-fluoro-4-bromobenzaldehyde, were investigated, providing insights into the effects of halogen substitution on molecular conformation .
Chemical Reactions Analysis
4-Bromo-2-nitrobenzaldehyde can undergo various chemical reactions, forming different derivatives and products. For example, it can be used in the synthesis of Schiff bases through condensation reactions . It can also participate in the synthesis of complex organic compounds such as Tyrian purple when reacted with nitromethane . Furthermore, the bromination of 2-nitrobenzaldehyde has been reexamined, revealing the formation of mono- and dibrominated products, which could include 4-Bromo-2-nitrobenzaldehyde .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-2-nitrobenzaldehyde and its derivatives are influenced by the presence of substituents on the benzene ring. The Schiff base derivative of 4-Bromo-2-nitrobenzaldehyde exhibited considerable urease inhibitory activity, suggesting potential medicinal and agricultural applications . The study of 2-fluoro-4-bromobenzaldehyde provided detailed information on the vibrational spectra and molecular structure, which are essential for understanding the physical properties of halogen-substituted benzaldehydes .
Scientific Research Applications
Preparation of Tyrian Purple (6,6′-Dibromoindigo)
- Scientific Field : Organic Chemistry
- Application Summary : 4-Bromo-2-nitrobenzaldehyde is used in the synthesis of Tyrian Purple (6,6′-dibromoindigo), a famous dye of antiquity .
- Methods of Application : The synthesis is based on the Claisen condensation of 4-bromo-2-nitrobenzaldehyde with acetone, in analogy to the Baeyer-Drewsen process for the manufacture of indigo .
- Results or Outcomes : The substituted benzaldehyde was prepared, in five steps starting from 2,4-dinitrotoluene, in an overall yield of about 34% .
Optical Behavior of Organic Nonlinear Optical Crystal
- Scientific Field : Material Science
- Application Summary : 4-Bromo-2-nitrobenzaldehyde is used in the growth of organic nonlinear optical crystals .
- Methods of Application : The optical properties of the crystal were analyzed using UV-Vis analysis .
- Results or Outcomes : The results of the analysis are not specified in the source .
Negishi-type Coupling
- Scientific Field : Organic Chemistry
- Application Summary : 4-Bromo-2-nitrobenzaldehyde undergoes Negishi-type coupling with dimethylzinc in the presence of palladium-phosphine catalysis .
- Methods of Application : The specific methods of application are not specified in the source .
- Results or Outcomes : The results of the coupling reaction are not specified in the source .
Safety And Hazards
4-Bromo-2-nitrobenzaldehyde is considered hazardous. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation and is very toxic to aquatic life . Precautionary measures include avoiding release to the environment, avoiding breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
4-bromo-2-nitrobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXUXSXBEUJRAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20920135 | |
Record name | 4-Bromo-2-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20920135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-nitrobenzaldehyde | |
CAS RN |
908334-04-3, 5551-12-2 | |
Record name | 4-Bromo-2-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20920135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-nitrobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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